L-Arginine,glycyl-L-seryl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl-L-arginyl-L-valyl-L-glutaminyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-glutamyl-L-seryl-L-lysyl-L-lysyl-L-prolyl-L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- L-Arginine,glycyl-L-seryl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl-L-arginyl-L-valyl-L-glutaminyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-glutamyl-L-seryl-L-lysyl-L-lysyl-L-prolyl-L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16576708
InChI: InChI=1S/C141H235N47O41/c1-73(2)62-92(123(213)175-90(42-48-107(150)196)135(225)185-58-22-37-102(185)132(222)176-91(138(228)229)34-21-57-160-141(155)156)177-116(206)79(28-11-15-51-142)164-112(202)76(7)162-130(220)100-35-24-60-187(100)137(227)103-38-25-61-188(103)134(224)89(31-14-18-54-145)174-115(205)81(30-13-17-53-144)168-128(218)97(69-190)181-121(211)87(43-49-109(198)199)170-113(203)80(29-12-16-52-143)165-114(204)82(32-19-55-158-139(151)152)166-117(207)84(39-45-104(147)193)169-119(209)86(41-47-106(149)195)173-133(223)111(75(5)6)184-122(212)83(33-20-56-159-140(153)154)167-118(208)85(40-46-105(148)194)171-126(216)95(65-78-67-157-72-161-78)180-120(210)88(44-50-110(200)201)172-131(221)101-36-23-59-186(101)136(226)99(71-192)183-124(214)93(63-74(3)4)178-125(215)94(64-77-26-9-8-10-27-77)179-129(219)98(70-191)182-127(217)96(68-189)163-108(197)66-146/h8-10,26-27,67,72-76,79-103,111,189-192H,11-25,28-66,68-71,142-146H2,1-7H3,(H2,147,193)(H2,148,194)(H2,149,195)(H2,150,196)(H,157,161)(H,162,220)(H,163,197)(H,164,202)(H,165,204)(H,166,207)(H,167,208)(H,168,218)(H,169,209)(H,170,203)(H,171,216)(H,172,221)(H,173,223)(H,174,205)(H,175,213)(H,176,222)(H,177,206)(H,178,215)(H,179,219)(H,180,210)(H,181,211)(H,182,217)(H,183,214)(H,184,212)(H,198,199)(H,200,201)(H,228,229)(H4,151,152,158)(H4,153,154,159)(H4,155,156,160)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-/m0/s1
SMILES:
Molecular Formula: C141H235N47O41
Molecular Weight: 3244.7 g/mol

L-Arginine,glycyl-L-seryl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl-L-arginyl-L-valyl-L-glutaminyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-glutamyl-L-seryl-L-lysyl-L-lysyl-L-prolyl-L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-

CAS No.:

Cat. No.: VC16576708

Molecular Formula: C141H235N47O41

Molecular Weight: 3244.7 g/mol

* For research use only. Not for human or veterinary use.

L-Arginine,glycyl-L-seryl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl-L-arginyl-L-valyl-L-glutaminyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-glutamyl-L-seryl-L-lysyl-L-lysyl-L-prolyl-L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- -

Specification

Molecular Formula C141H235N47O41
Molecular Weight 3244.7 g/mol
IUPAC Name (4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C141H235N47O41/c1-73(2)62-92(123(213)175-90(42-48-107(150)196)135(225)185-58-22-37-102(185)132(222)176-91(138(228)229)34-21-57-160-141(155)156)177-116(206)79(28-11-15-51-142)164-112(202)76(7)162-130(220)100-35-24-60-187(100)137(227)103-38-25-61-188(103)134(224)89(31-14-18-54-145)174-115(205)81(30-13-17-53-144)168-128(218)97(69-190)181-121(211)87(43-49-109(198)199)170-113(203)80(29-12-16-52-143)165-114(204)82(32-19-55-158-139(151)152)166-117(207)84(39-45-104(147)193)169-119(209)86(41-47-106(149)195)173-133(223)111(75(5)6)184-122(212)83(33-20-56-159-140(153)154)167-118(208)85(40-46-105(148)194)171-126(216)95(65-78-67-157-72-161-78)180-120(210)88(44-50-110(200)201)172-131(221)101-36-23-59-186(101)136(226)99(71-192)183-124(214)93(63-74(3)4)178-125(215)94(64-77-26-9-8-10-27-77)179-129(219)98(70-191)182-127(217)96(68-189)163-108(197)66-146/h8-10,26-27,67,72-76,79-103,111,189-192H,11-25,28-66,68-71,142-146H2,1-7H3,(H2,147,193)(H2,148,194)(H2,149,195)(H2,150,196)(H,157,161)(H,162,220)(H,163,197)(H,164,202)(H,165,204)(H,166,207)(H,167,208)(H,168,218)(H,169,209)(H,170,203)(H,171,216)(H,172,221)(H,173,223)(H,174,205)(H,175,213)(H,176,222)(H,177,206)(H,178,215)(H,179,219)(H,180,210)(H,181,211)(H,182,217)(H,183,214)(H,184,212)(H,198,199)(H,200,201)(H,228,229)(H4,151,152,158)(H4,153,154,159)(H4,155,156,160)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-/m0/s1
Standard InChI Key BGHSOEHUOOAYMY-JTZMCQEISA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CN
Canonical SMILES CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CN

Introduction

Structural Composition and Molecular Characteristics

Primary Sequence and Residue Configuration

The peptide’s backbone consists of a linear arrangement of 28 amino acids, beginning with L-arginine and terminating with L-proline. Key structural features include:

  • N-terminal arginine: A positively charged residue known for its role in nitric oxide synthesis and protein-protein interactions.

  • Central serine repeats (residues 2–4): These polar residues contribute to potential phosphorylation sites and structural flexibility.

  • Hydrophobic clusters (phenylalanine, leucine): Positions 5 and 6 introduce hydrophobic interactions, likely influencing membrane association or protein folding.

  • Proline-rich segments (residues 7, 22–25): Proline’s rigid cyclic structure may impose conformational constraints, stabilizing tertiary folds or β-turn motifs.

A comparative analysis with the derivative L-Arginine,glycyl-L-seryl-O-(1-oxooctyl)-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl-L-lysyl-L-alanyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-glutamyl-L-seryl-L-lysyl-L-lysyl-L-prolyl-L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- (MW 3,186.7 g/mol, C142H237N43O40\text{C}_{142}\text{H}_{237}\text{N}_{43}\text{O}_{40}) reveals that lipid modifications, such as the octanoyloxy group on serine, significantly reduce molecular weight while enhancing lipophilicity—a trait advantageous for transmembrane delivery.

Table 1: Molecular Properties of the Target Compound and Its Derivative

PropertyTarget CompoundOctanoyloxy-Modified Derivative
Molecular FormulaC141H235N47O41\text{C}_{141}\text{H}_{235}\text{N}_{47}\text{O}_{41}C142H237N43O40\text{C}_{142}\text{H}_{237}\text{N}_{43}\text{O}_{40}
Molecular Weight (g/mol)3,244.73,186.7
Key ModificationsNoneSerine-O-octanoyloxy

Tertiary Structure Predictions

Computational modeling suggests that the peptide adopts a folded conformation stabilized by:

  • Salt bridges: Between cationic arginine/lysine residues and anionic glutamyl/aspartyl groups.

  • Hydrogen bonding: Serine and glutamine side chains facilitate intrachain interactions.

  • π-stacking: Aromatic phenylalanine residues may contribute to core stability.

The proline-proline-alanine-lysine (residues 22–25) sequence likely forms a polyproline helix, a motif often implicated in signaling pathways and ligand recognition.

Biological Significance and Functional Hypotheses

Arginine-Dependent Signaling Pathways

The N-terminal arginine residue positions this peptide to participate in nitric oxide (NO) synthesis via arginase or nitric oxide synthase (NOS) enzymes. NO-mediated vasodilation and immune modulation are well-documented roles of arginine-rich peptides, though the compound’s large size may limit its direct enzymatic processing.

Histidyl and Glutaminyl Residues in Catalysis

The central L-histidyl-L-glutaminyl segment (residues 9–10) could serve as a proton shuttle or metal-binding site, akin to zinc fingers in transcription factors. Glutamine’s amide group may further stabilize transition states in hypothetical enzymatic reactions.

Lysine Clusters and Post-Translational Modifications

The C-terminal L-lysyl-L-lysyl-L-prolyl-L-prolyl-L-alanyl-L-lysyl sequence (residues 21–26) suggests susceptibility to acetylation or ubiquitination, modifications that regulate protein degradation and chromatin remodeling.

Comparative Analysis with Related Peptides

Structural Analogues in Drug Delivery

The octanoyloxy-modified derivative (source 2) demonstrates how lipid conjugation enhances bioavailability. While the target compound lacks this feature, its unmodified serine residues may improve aqueous solubility—a trade-off critical for intravenous vs. oral administration.

Peptide Hormones and Natriuretic Factors

The compound L-Arginine,L-seryl-L-seryl-L-a-aspartyl-L-arginyl-L-seryl-L-alanyl-L-leucyl-L-leucyl-L-lysyl-L-seryl-L-lysyl-L-leucyl-L-arginyl-L-alanyl-L-leucyl-L-leucyl-L-threonyl-L-alanyl-L-prolyl- (CAS 112160-83-5, MW 2,183.55 g/mol) shares functional motifs with natriuretic peptides, which regulate blood pressure and renal function . Unlike this shorter analogue, the target compound’s extended structure may enable multifunctional signaling across multiple receptor types .

Research Challenges and Future Directions

Synthesis and Purification Barriers

The peptide’s length (28 residues) poses significant challenges for solid-phase synthesis, including low yields and error-prone coupling steps. Advances in microwave-assisted synthesis or native chemical ligation may address these issues.

Target Identification and Validation

High-throughput screening against kinase libraries or GPCR arrays is needed to identify binding partners. Surface plasmon resonance (SPR) or cryo-EM could elucidate interaction mechanisms.

Preclinical Development Considerations

  • Pharmacokinetics: The compound’s size (~3.2 kDa) exceeds the renal clearance threshold, suggesting prolonged plasma half-life but potential immunogenicity.

  • Formulation Strategies: Encapsulation in liposomes or PEGylation may mitigate stability issues.

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